2-bromo-5-nitropyridine-4-carbonitrile
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Overview
Description
2-bromo-5-nitropyridine-4-carbonitrile is a chemical compound used in the synthesis of various biaryls and 2-pyridyl analogs . It is often employed as a reagent in the synthesis of novel benzinidazoles .
Synthesis Analysis
The synthesis of 2-bromo-5-nitropyridine-4-carbonitrile involves several steps. One method involves the bromination of 2-aminopyridine in acetonitrile at 0-5 °C, which yields 5-bromo-2-aminopyridine with good regioselectivity . The brominated amino-pyridine is then reacted with an oxidant mixture, yielding 5-Bromo-2-nitropyridine .Molecular Structure Analysis
The molecular structure of 2-bromo-5-nitropyridine-4-carbonitrile is represented by the empirical formula C6H2BrN3O2 . Its molecular weight is 202.99 .Chemical Reactions Analysis
2-bromo-5-nitropyridine-4-carbonitrile is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It is also used in the synthesis of 2-pyridyl analogs .Physical And Chemical Properties Analysis
2-bromo-5-nitropyridine-4-carbonitrile is an off-white to light yellow crystal . The exact melting point, flash point, and density are not available in the current resources .Scientific Research Applications
Environmental Impacts of Nitrophenols
Nitrophenols, including compounds related to 2-bromo-5-nitropyridine-4-carbonitrile, are significant in environmental science due to their occurrence in the atmosphere from various sources, including combustion processes and pesticide hydrolysis. The study of nitrophenols helps understand atmospheric pollution and potential impacts on human health and the environment. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to detect and quantify nitrophenols, facilitating research into their sources, transformations, and sinks in the environment (Harrison et al., 2005).
Advancements in Photocatalysis
Graphitic carbon nitride (g-C3N4) based nanocomposites, including those potentially derived from 2-bromo-5-nitropyridine-4-carbonitrile, are explored for their photocatalytic applications in environmental purification and energy generation. Modifications of g-C3N4 with various materials enhance its photocatalytic efficiency, demonstrating its utility in photoreduction of CO2, water splitting, and contaminant degradation. This research underscores the role of such compounds in advancing low-carbon technologies for environmental remediation and sustainable energy solutions (Asadzadeh-Khaneghah & Habibi-Yangjeh, 2020).
Environmental and Health Monitoring
The development of sensitive and selective sensors is crucial for environmental and healthcare monitoring. Graphitic carbon nitride (g-C3N4) materials, potentially including derivatives of 2-bromo-5-nitropyridine-4-carbonitrile, are investigated for their applications in electrochemical sensors. These sensors are designed for the detection of toxic metals, organic compounds, and biomolecules, highlighting the importance of such research in safeguarding public health and environmental integrity (Vinoth, Shalini Devi, & Pandikumar, 2021).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 2-Bromo-5-nitroisonicotinonitrile is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
The compound is also reported to inhibit CYP1A2 .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
properties
IUPAC Name |
2-bromo-5-nitropyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrN3O2/c7-6-1-4(2-8)5(3-9-6)10(11)12/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQBVHJPXLBQHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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